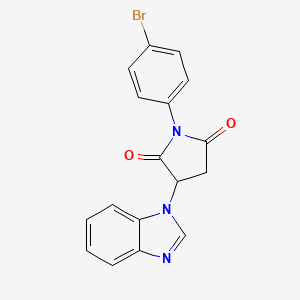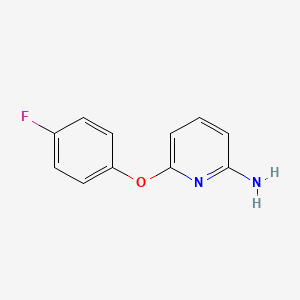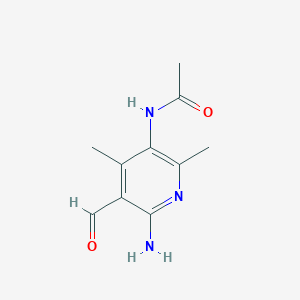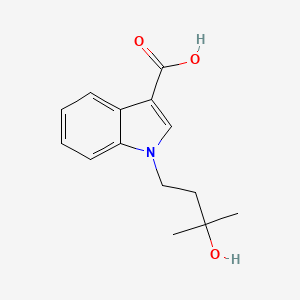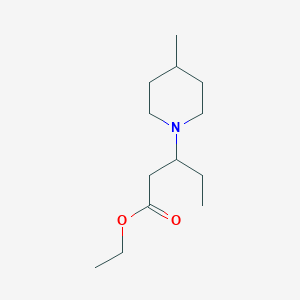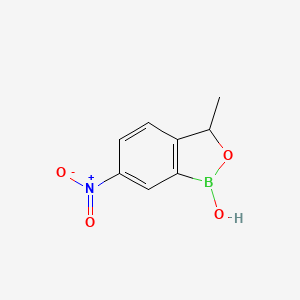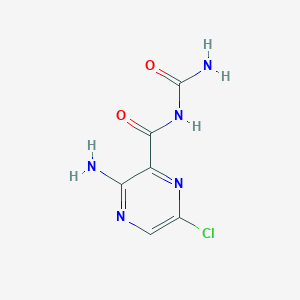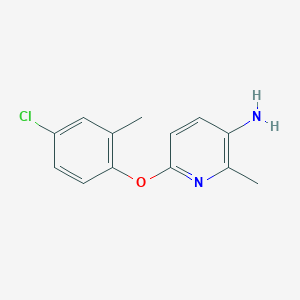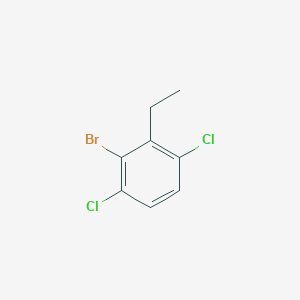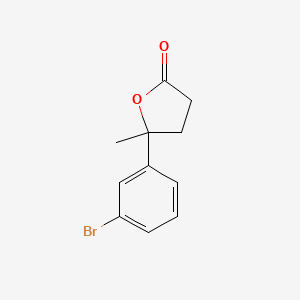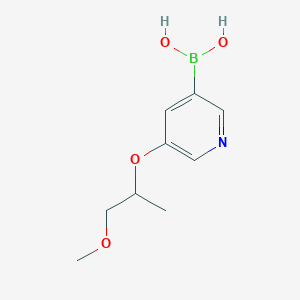
(5-((1-Methoxypropan-2-yl)oxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxypropan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid precursor. One common method is the borylation of a halogenated pyridine using a palladium catalyst in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: Boronic acids are known to inhibit certain enzymes, making them useful in medicinal chemistry .
Medicine: In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes .
Industry: Industrially, [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid is used in the production of advanced materials and polymers. Its ability to form stable bonds with other molecules makes it valuable in material science .
Mechanism of Action
The mechanism of action of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and methoxypropan-2-yloxy group.
Pinacol Boronic Esters: These compounds have a pinacol group instead of the methoxypropan-2-yloxy group.
Alkyl Boronic Acids: These compounds have alkyl groups attached to the boronic acid instead of the pyridine ring.
Uniqueness: The uniqueness of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the pyridine ring enhances its ability to participate in various chemical reactions, while the methoxypropan-2-yloxy group provides additional functionalization possibilities .
Properties
Molecular Formula |
C9H14BNO4 |
|---|---|
Molecular Weight |
211.03 g/mol |
IUPAC Name |
[5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4/c1-7(6-14-2)15-9-3-8(10(12)13)4-11-5-9/h3-5,7,12-13H,6H2,1-2H3 |
InChI Key |
JCQOVLXVOPVQAO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)COC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


